3,5-diethoxy-N-(4-methylphenyl)benzamide
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Overview
Description
3,5-diethoxy-N-(4-methylphenyl)benzamide: is an organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is characterized by the presence of two ethoxy groups at the 3 and 5 positions of the benzene ring, and a 4-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethoxy-N-(4-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3,5-diethoxybenzoic acid, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-diethoxy-N-(4-methylphenyl)benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide, other nucleophiles.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
3,5-diethoxy-N-(4-methylphenyl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-diethoxy-N-(4-chlorophenyl)benzamide
- 3,5-diethoxy-N-(4-fluorophenyl)benzamide
- 3,5-diethoxy-N-(4-bromophenyl)benzamide
Comparison: 3,5-diethoxy-N-(4-methylphenyl)benzamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific research applications where the methyl group plays a crucial role in the compound’s activity .
Properties
IUPAC Name |
3,5-diethoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-21-16-10-14(11-17(12-16)22-5-2)18(20)19-15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLBDSAHQYNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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